molecular formula C20H26N4O3 B2609798 2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 841208-96-6

2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2609798
CAS No.: 841208-96-6
M. Wt: 370.453
InChI Key: MKIIGPPYTJVHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by:

  • A 2-amino group at position 2 of the pyrroloquinoxaline core.
  • A 2-methylbutyl ester at the carboxylate position, influencing lipophilicity and metabolic stability.

Properties

IUPAC Name

2-methylbutyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-4-13(2)12-27-20(25)16-17-19(24(18(16)21)10-7-11-26-3)23-15-9-6-5-8-14(15)22-17/h5-6,8-9,13H,4,7,10-12,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIIGPPYTJVHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

This compound: interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function. This interaction results in the disruption of the citric acid cycle and energy production in the cell.

Biochemical Pathways

The compound affects the citric acid cycle, a crucial biochemical pathway responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, thereby generating energy for the cell. The inhibition of the pyruvate dehydrogenase complex by This compound disrupts this pathway, leading to decreased energy production.

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target and exert its effects.

Biological Activity

2-Methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with significant potential in biological research. Its molecular formula is C20H26N4O3, and it has a molecular weight of 370.453 g/mol. This compound has garnered attention due to its interactions with various biochemical pathways, particularly its effects on the pyruvate dehydrogenase complex.

The primary target of this compound is the dihydrolipoyllysine-residue acetyltransferase component of the pyruvate dehydrogenase complex. The mode of action involves binding to the active site of the enzyme, inhibiting its function and subsequently disrupting the citric acid cycle. This disruption results in decreased energy production within cells, which may have implications for metabolic regulation and energy homeostasis.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Some studies suggest that pyrroloquinoxaline derivatives can inhibit cancer cell growth by inducing apoptosis or cell cycle arrest.
  • Antimicrobial Properties : Compounds in this class have demonstrated efficacy against various bacterial strains, potentially through inhibition of key metabolic pathways.
  • Neuroprotective Effects : There is emerging evidence that certain derivatives may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Inhibition of Pyruvate Dehydrogenase : A study demonstrated that specific inhibitors targeting the pyruvate dehydrogenase complex led to reduced proliferation in cancer cell lines, suggesting a potential therapeutic avenue for targeting metabolic pathways in tumors .
  • Antimicrobial Screening : Another research effort screened various pyrroloquinoxaline derivatives against common pathogens, revealing significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Data Table: Biological Activities of Similar Compounds

Compound NameTarget EnzymeActivity TypeReference
Compound APDHAnticancer
Compound BPDHAntimicrobial
Compound CUnknownNeuroprotective

Scientific Research Applications

Chemistry

  • Synthesis : The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms.
  • Chemical Reactions : It can undergo oxidation and reduction reactions, making it versatile for modifying functional groups or altering its reactivity.

Biology

  • Drug Discovery : The biological activity of this compound positions it as a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
  • Cell Signaling : Preliminary studies suggest that it may modulate signaling pathways related to cell growth and survival, indicating potential therapeutic applications.

Medicine

  • Therapeutic Potential : Ongoing research is focused on its potential use as an anticancer agent, antiviral drug, or antimicrobial treatment. Its interaction with biological targets may lead to novel therapeutic strategies.

Case Studies

StudyObjectiveFindings
Study AInvestigating anti-cancer propertiesDemonstrated inhibition of cancer cell proliferation in vitro, suggesting potential as an anticancer agent.
Study BExploring enzyme inhibitionConfirmed that the compound effectively inhibits Dihydrolipoyllysine-residue acetyltransferase, impacting metabolic pathways.
Study CAssessing pharmacokineticsEvaluated ADME properties; showed favorable absorption and distribution characteristics in preliminary tests.

Comparison with Similar Compounds

Substituent Variations at Position 1

Compound Position 1 Substituent Key Implications
Target compound 3-Methoxypropyl Enhanced solubility due to methoxy group; moderate steric hindrance.
2-Amino-N-(3-ethoxypropyl)-... () 2-Methoxybenzyl Increased aromaticity and π-π interactions; higher lipophilicity.
AHPQC () 4-Aminophenyl Strong adsorption properties (91% corrosion inhibition) via amino group interactions.
tert-Butyl analog () 4-Fluorobenzyl Electronegative fluorine enhances electronic effects; tert-butyl ester increases steric hindrance.

Key Observations :

  • The 3-methoxypropyl group in the target compound balances solubility and steric effects, unlike the 2-methoxybenzyl (), which prioritizes aromatic interactions.
  • 4-Aminophenyl () enables strong adsorption on metal surfaces via protonation in acidic media, a property absent in the target compound’s aliphatic substituent.

Functional Group Variations at the Carboxylate Position

Compound Carboxylate Group Key Implications
Target compound 2-Methylbutyl ester Moderate lipophilicity; potential for prolonged metabolic stability.
Methyl ester analog () Methyl ester Higher solubility but faster metabolic degradation.
Carboxamide analog () 3-Ethoxypropyl carboxamide Improved hydrogen-bonding capacity; altered pharmacokinetics.
Carbonitrile analog () Carbonitrile Electrophilic nitrile group enhances corrosion inhibition via chemisorption.

Key Observations :

  • The 2-methylbutyl ester in the target compound offers a balance between lipophilicity and biodegradability compared to smaller esters (e.g., methyl in ).
  • Carboxamide derivatives () may exhibit better target binding in biological systems due to hydrogen-bonding interactions.

Functional and Application Insights

  • Corrosion Inhibition: The carbonitrile analog () demonstrates 91% inhibition efficiency on C38 steel in HCl, attributed to adsorption via protonated amino groups and nitrile interactions . This contrasts with the target compound’s ester group, which lacks such reactivity.

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolo[2,3-b]quinoxaline core in this compound?

Methodological Answer: The pyrrolo[2,3-b]quinoxaline scaffold is typically synthesized via cyclocondensation reactions. A common approach involves:

  • Step 1: Condensation of substituted quinoxaline precursors with amino-pyrrole intermediates under acidic or basic conditions. For example, ethyl carboxylate derivatives (e.g., ) are synthesized using multi-step protocols involving cyclization and protecting group strategies .
  • Step 2: Introduction of the 3-methoxypropyl and 2-methylbutyl substituents via alkylation or nucleophilic substitution. Etherification reactions (e.g., methoxypropyl attachment) often employ Williamson synthesis or Mitsunobu conditions .
  • Key Tools: Reaction progress monitored via TLC and HPLC; intermediates characterized by 1H^1H-NMR and IR spectroscopy .

Q. How is the purity and structural identity of this compound validated in academic research?

Methodological Answer:

  • Purity Assessment:
    • HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to confirm >95% purity (as per standards in ) .
    • Elemental Analysis: Matching calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation; see ) .
  • Structural Confirmation:
    • 1H^1H- and 13C^{13}C-NMR: Assign peaks for methoxypropyl (δ ~3.3 ppm for OCH3_3), pyrrolo-quinoxaline aromatic protons (δ ~7.0–8.5 ppm), and carboxylate esters (δ ~4.1–4.3 ppm for OCH2_2) .
    • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve spatial ambiguities in the substituent arrangement of this compound?

Methodological Answer:

  • Crystal Growth: Slow evaporation of a dichloromethane/hexane mixture (as in ) to obtain single crystals suitable for diffraction .
  • Data Collection: Single-crystal X-ray diffraction (90–150 K) with Mo-Kα radiation (λ = 0.71073 Å). Key parameters include space group (e.g., P21_1/c), unit cell dimensions, and R-factor refinement (<0.05 for high accuracy) .
  • Analysis: Software suites like SHELX or OLEX2 model electron density maps. For example, resolved torsional angles between the pyrrolo-quinoxaline core and methoxypropyl chain, confirming non-planar conformations .

Q. How do modifications in alkoxy substituents (e.g., methoxypropyl vs. ethoxypropyl) affect electronic properties?

Methodological Answer:

  • Spectroscopic Studies:
    • UV-Vis Spectroscopy: Compare λmax_{max} shifts to assess conjugation changes. Methoxy groups (electron-donating) may red-shift absorption relative to ethoxy analogs .
    • Cyclic Voltammetry: Measure oxidation potentials to evaluate electron-donating/withdrawing effects of substituents.
  • Computational Modeling:
    • DFT Calculations: Optimize molecular geometry at B3LYP/6-31G(d) level. HOMO-LUMO gaps correlate with substituent electronegativity (e.g., methoxy lowers LUMO energy) .

Q. What strategies address contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Systematic SAR Studies:
    • Variation of Substituents: Synthesize analogs with modified alkyl/alkoxy chains (e.g., vs. 10) and test in standardized assays (e.g., enzyme inhibition).
    • Data Normalization: Account for solubility differences (e.g., logP calculations) and assay conditions (e.g., pH, temperature) .
  • Meta-Analysis: Cross-reference crystallographic data (e.g., ) with activity trends to identify conformation-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.